2-(Methylsulfonyl)benzaldehyde

Beschreibung

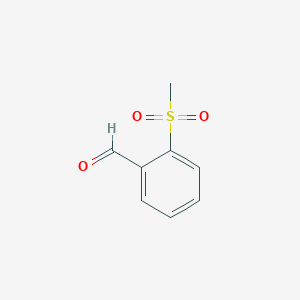

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOCAQPWSXBFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277594 | |

| Record name | 2-(Methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-89-1 | |

| Record name | 5395-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylsulfonylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Methylsulfonyl)benzaldehyde

The synthesis of this compound is predominantly achieved through the oxidation of its methylthio analog, a method valued for its reliability and efficiency. Alternative routes, such as direct sulfonation, are also explored in organic synthesis.

The most common and well-established route to this compound involves the oxidation of a suitable precursor, typically 2-(Methylthio)benzaldehyde (B1584264). This strategy hinges on the selective oxidation of the thioether group to a sulfone without affecting the aldehyde functionality.

The synthesis begins with the preparation of the key intermediate, 2-(Methylthio)benzaldehyde. This precursor is often synthesized via a nucleophilic substitution reaction where a compound like 2-bromobenzaldehyde (B122850) is treated with sodium methylthiolate. Once obtained, the methylthio group (-SCH₃) is oxidized to the corresponding methylsulfonyl group (-SO₂CH₃). This transformation is a critical step, with various oxidizing agents and conditions being employed to ensure high yield and selectivity. The presence of the aldehyde group requires careful selection of the oxidant to prevent its conversion to a carboxylic acid.

A range of oxidizing agents can be employed for the conversion of the methylthio group to the methylsulfonyl group. The choice of reagent and catalyst is crucial for the reaction's success.

Hydrogen Peroxide (H₂O₂): This is a widely used oxidant, often in the presence of a catalyst. For the analogous para-isomer, oxidation is effectively carried out using hydrogen peroxide with catalysts such as sulfuric acid and sodium tungstate (B81510) or manganous sulfate. google.comgoogle.com This method is advantageous due to the relatively low cost and environmental friendliness of hydrogen peroxide. google.com

Peroxy Acids: Reagents like meta-Chloroperbenzoic acid (m-CPBA) are effective for oxidizing thioethers to sulfones under mild conditions, which helps in preserving the aldehyde group.

Potassium Monopersulfate (Oxone®): Oxone®, a stable and versatile oxidant, is also used for this transformation, providing good yields for related substrates.

Potassium Permanganate (B83412) (KMnO₄) and Chromium Trioxide (CrO₃): While powerful oxidizing agents, potassium permanganate and chromium trioxide are more commonly associated with the oxidation of the aldehyde group to a carboxylic acid. Their use for the selective oxidation of the thioether to a sulfone in the presence of an aldehyde is less common and risks over-oxidation without carefully controlled conditions. A patent for related heterocyclic compounds indicates that potassium permanganate can oxidize a thioether to a sulfone, suggesting its potential applicability. google.com

Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Catalyst / Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfuric Acid, Sodium Tungstate, 20-70 °C google.comgoogle.com | Low cost, environmentally friendly google.com | Requires catalytic activation |

| m-CPBA | Dichloromethane, 0-25 °C | High efficiency, mild conditions | Higher cost, potentially explosive |

| Oxone® (KHSO₅) | Dichloromethane or acetonitrile (B52724) | Stable solid, effective | Generates salt byproducts |

| Potassium Permanganate (KMnO₄) | Aqueous or mixed solvents | Strong oxidant | Risk of over-oxidation of aldehyde |

Sulfonation and Electrophilic Aromatic Substitution Approaches

Direct functionalization of the benzaldehyde (B42025) ring represents an alternative synthetic strategy. This can be achieved through electrophilic aromatic substitution, such as sulfonation. A method for synthesizing the related benzaldehyde-2-sulfonic acid involves treating o-chlorobenzaldehyde with a metabisulfite (B1197395) as the sulfonating agent, which proceeds under the catalysis of a quaternary ammonium (B1175870) salt. google.com This demonstrates that direct sulfonation at the ortho position is feasible. For producing the methylsulfonyl group specifically, a route involving reaction with sodium methanesulfinate (B1228633) has been used for related di-substituted benzaldehydes, suggesting a possible, though less common, pathway for this compound.

While specific examples detailing the use of methylselanyl analog precursors for the direct synthesis of this compound are not prominent in the reviewed literature, organometallic chemistry plays a role in the synthesis of its precursors. The preparation of 2-(Methylthio)benzaldehyde from 2-bromobenzaldehyde and sodium methylthiolate is a key transformation that relies on the nucleophilic nature of the thiolate, a common theme in organometallic-adjacent reactions.

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of this compound and its derivatives, several advanced methodologies are relevant.

Enzymatic resolutions are a powerful tool for obtaining enantiomerically pure compounds. For the related 4-(Methylsulfonyl)benzaldehyde (B46332), its derivatives are key precursors in the synthesis of antibiotics like Thiamphenicol (B1682257) and Florfenicol. acs.org Enzymatic methods, using amidases, are employed to resolve racemic mixtures, a process that starts from the substituted benzaldehyde. acs.org This highlights the importance of biocatalysis in the production of high-value, chiral molecules derived from methylsulfonylbenzaldehydes.

Furthermore, industrial production methods are increasingly moving towards continuous flow reactors. This technology can enhance reaction efficiency, improve safety, and allow for better control over reaction conditions compared to traditional batch processing, and it has been noted as applicable for the synthesis of precursors like 5-methyl-2-(methylsulfanyl)benzaldehyde.

Continuous Flow Processes and Microreactor Technology in Production

Continuous flow chemistry and microreactor technology offer significant advantages for the synthesis of benzaldehyde derivatives, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater control over reaction parameters. While specific documentation for the continuous flow synthesis of this compound is not prevalent, the production of its isomer, p-methylsulfonylbenzaldehyde, has been demonstrated using this technology. The process involves the continuous flow oxidation of p-methylthio benzaldehyde. google.com This approach can be adapted for the ortho-isomer.

A key step in producing the sulfone is the oxidation of the corresponding thioether. The Swern oxidation, a common method for converting alcohols to aldehydes, has been successfully adapted to a continuous flow microreactor system for the synthesis of benzaldehyde from benzyl (B1604629) alcohol. researchgate.net This process can be operated at near-ambient temperatures (5–19 °C) with residence times in the order of milliseconds, a significant improvement over traditional batch reactions which require temperatures as low as -70 °C and several hours to complete. researchgate.net Microreactor systems, such as falling film or mesh microreactors, are designed to maximize the gas-liquid interfacial contact area, which is crucial for reactions involving gaseous reagents like oxygen. acs.org These technologies allow for safer and more efficient oxidation processes, which are directly applicable to the synthesis of this compound from its 2-(methylthio)benzaldehyde precursor. thieme-connect.com

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl compounds to minimize environmental impact. A critical step in the synthesis of this compound is the oxidation of 2-(methylthio)benzaldehyde. Research has demonstrated that this sulfoxidation can be achieved with high chemoselectivity and in excellent yields using environmentally benign oxidants. conicet.gov.ar

One green approach utilizes air as the oxidant in the presence of a non-contaminating metal catalyst, fulfilling several green chemistry principles by using a readily available, non-toxic oxidant and minimizing waste. conicet.gov.ar Another sustainable method involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst like sulfuric acid. google.com This method is advantageous as the primary byproduct is water, reducing environmental pollution. google.com When the reaction is performed without a solvent, using the liquid substrate directly, the Mass Intensity (MI) value can be as low as 1.2, approaching the ideal value of 1 and representing a highly efficient, green process. conicet.gov.ar

Table 1: Green Oxidation of Thioether Precursors

| Precursor | Oxidant | Catalyst/Conditions | Key Green Advantage | Reference |

|---|---|---|---|---|

| 2-(Methylthio)benzaldehyde | Oxygen (from air) | Non-contaminating metal catalyst | Use of a benign oxidant, minimal waste. | conicet.gov.ar |

| p-Methylthio benzaldehyde | Hydrogen Peroxide (H₂O₂) | Sulfuric acid | Water is the only byproduct. | google.com |

| 4-(Methylthio)benzaldehyde (B43086) | Oxygen (from air) | Solvent-free | Excellent Mass Intensity (MI) of 1.2. | conicet.gov.ar |

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is particularly effective for the synthesis of heterocyclic derivatives from carbonyl compounds. mdpi.comijpcbs.com While specific examples starting from this compound are not extensively documented, the general applicability of this method is well-established for various benzaldehydes.

For example, microwave irradiation facilitates the one-pot, three-component synthesis of thiazolidin-4-one derivatives from benzaldehydes, thiosemicarbazide, and maleic anhydride. researchgate.net Similarly, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has been achieved using microwave irradiation in conjunction with a heterogeneous catalyst, highlighting an eco-friendly approach. researchgate.net These methodologies demonstrate the potential for rapid and efficient creation of diverse chemical libraries based on the this compound scaffold. The reactions are often carried out in solvents like isopropyl alcohol or DMF, sometimes with a catalytic amount of acid, and can be completed in minutes. ijpcbs.comresearchgate.net

Derivatization Reactions of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations, most notably condensation reactions that form new carbon-nitrogen and carbon-carbon bonds.

Condensation Reactions

Condensation reactions are fundamental for extending the molecular framework of this compound, leading to a wide array of derivatives with potential applications in various fields of chemistry.

The reaction of the aldehyde group with primary amines or hydrazines is a classic method for forming Schiff bases (imines) and hydrazones, respectively. nih.govjuniperpublishers.com These reactions are typically acid-catalyzed condensations where the carbonyl oxygen is replaced by a nitrogen atom, forming a C=N double bond. juniperpublishers.comresearchgate.net

The general procedure involves reacting this compound with an equimolar amount of a primary amine or a hydrazine (B178648) derivative in a suitable solvent, such as ethanol (B145695) or isopropyl alcohol. ijpcbs.comimpactfactor.org The reaction is often facilitated by the addition of a catalytic amount of an acid, like glacial acetic acid, and may be driven to completion by heating under reflux. ijpcbs.comimpactfactor.org The resulting Schiff bases are important intermediates in organic synthesis and are known to coordinate with metal ions. juniperpublishers.com

Table 2: General Conditions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Primary Amine | Acid (e.g., Glacial Acetic Acid) | Ethanol | Reflux | Schiff Base (Imine) | juniperpublishers.comresearchgate.net |

| Aldehyde (e.g., 2-Hydroxy Benzaldehyde) | Hydrazide (e.g., Benzohydrazide) | None specified | Ethanol | Reflux (5 hours) | Hydrazone | impactfactor.org |

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. bhu.ac.insigmaaldrich.com The electron-withdrawing nature of the methylsulfonyl group in this compound activates the aldehyde carbonyl for nucleophilic attack. In a typical Knoevenagel reaction, the aldehyde condenses with compounds like malononitrile (B47326) or ethyl cyanoacetate, catalyzed by bases such as piperidine (B6355638) or L-proline, to yield an α,β-unsaturated product. sigmaaldrich.commdpi.com Modern approaches utilize green conditions, such as ionic liquids, which can act as both the solvent and catalyst, with reactions proceeding rapidly at room temperature. mdpi.comresearchgate.net

This reactivity also allows this compound to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net These reactions are highly efficient for building molecular diversity. For instance, aldehydes are key components in the synthesis of thiophene (B33073) derivatives and pyrano[2,3-d]pyrimidine systems through one-pot MCRs. tandfonline.comrsc.org Similarly, β-ketosulfones can undergo multicomponent cyclocondensations with aromatic aldehydes and aminoazoles under microwave irradiation to yield complex heterocyclic structures. researchgate.net

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be the site of specific chemical transformations.

The methylsulfonyl group (–SO₂CH₃) can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While SNAr reactions typically require strong activation of the aromatic ring and proceed via a two-step mechanism, concerted pathways are also possible. researchgate.net Nucleophiles such as amines or thiols can potentially displace the sulfonyl moiety, although this is less common than the substitution of a halogen atom from the same ring. For example, in 4-Bromo-2-(methylsulfonyl)benzaldehyde, the bromine atom is the more typical site for nucleophilic attack. The success of substituting the methylsulfonyl group often depends on the specific substrate, the nucleophile, and the reaction conditions employed.

Rearrangement reactions involving sulfoxides and sulfones are valuable transformations in organic synthesis. researchgate.net The Pummerer reaction, for instance, involves the transformation of a sulfoxide (B87167) into an α-functionalized sulfide. researchgate.net While not a direct rearrangement of the sulfone in this compound, it highlights the reactivity of related sulfur oxidation states.

The influence of sulfur-containing substituents in different oxidation states on radical reactions has been studied using probes like the methylenecyclopropane (B1220202) rearrangement. acs.org Such studies provide insight into the electronic effects of groups like the methylsulfonyl moiety on the stability of radical intermediates, which can be a key factor in guiding the outcome of certain rearrangement reactions. acs.org These investigations are crucial for understanding the broader reactivity patterns of organosulfur compounds beyond simple functional group transformations.

Enzyme-Catalyzed Synthesis and Biocatalysis

Biocatalysis offers a green and highly selective alternative for synthesizing complex molecules. Enzymes can operate under mild conditions and often provide high levels of stereoselectivity.

Threonine aldolases (TAs) are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the stereoselective aldol (B89426) addition of glycine (B1666218) or other amino acids to aldehydes. rsc.orgjiangnan.edu.cn This reaction is a powerful tool for creating β-hydroxy-α-amino acids, which are valuable chiral building blocks for pharmaceuticals. sci-hub.se

Research has demonstrated the use of threonine aldolase (B8822740) for aldol reactions with substituted benzaldehydes. For example, L-threonine aldolase from Escherichia coli has been used to catalyze the reaction between p-methylsulfonyl benzaldehyde (the 4-isomer) and L-threonine, resulting in the corresponding L-p-methylsulfonylphenylserine with 67.1% conversion and 94.5% diastereomeric excess (de). rsc.org Similarly, the reaction between 4-(methylsulfonyl)benzaldehyde and glycine is a key step in synthesizing intermediates for antibiotics like thiamphenicol and florfenicol. jiangnan.edu.cnacs.org Although most published research focuses on the 4-isomer, the enzymatic machinery is applicable to the 2-isomer. However, the steric hindrance from the ortho-methylsulfonyl group might influence the reaction's efficiency and stereoselectivity compared to the para-substituted counterpart. Protein engineering and directed evolution techniques are actively being used to improve the diastereoselectivity and substrate scope of threonine aldolases for various aromatic aldehydes. sci-hub.se

Table 2: Enzyme-Catalyzed Aldol Reaction with a Substituted Benzaldehyde

| Enzyme | Substrates | Product | Conversion | Diastereomeric Excess (de) | Reference |

| L-Threonine Aldolase | p-Methylsulfonyl benzaldehyde, L-Threonine | L-p-Methylsulfonylphenylserine | 67.1% | 94.5% | rsc.org |

Enzymatic Resolution for Enantiopure Intermediates

The production of enantiomerically pure compounds is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical methods for achieving high levels of stereoselectivity. nih.gov In the context of producing chiral intermediates related to this compound, enzymatic resolution strategies offer a promising avenue. While direct enzymatic resolution of this compound is not extensively documented, methodologies applied to structurally similar substituted benzaldehydes and sulfonyl-containing molecules provide a strong basis for potential synthetic routes. These methods primarily include kinetic resolutions catalyzed by lipases and hydrolases, as well as dynamic kinetic resolutions involving oxidoreductases.

Lipase-Catalyzed Kinetic Resolution

Lipases are a versatile class of enzymes widely employed in organic synthesis for the resolution of racemic alcohols, esters, and acids due to their high chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.netd-nb.info The principle of lipase-catalyzed kinetic resolution involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. This strategy has been successfully applied to a variety of aromatic aldehydes and their derivatives. utupub.fimdpi.com

For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) are frequently used. utupub.fimdpi.com In a typical kinetic resolution of a racemic cyanohydrin derived from a benzaldehyde, the lipase selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted cyanohydrin alcohol.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Benzaldehyde Derivatives

| Enzyme | Substrate | Reaction Type | Acyl Donor | Solvent | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Lipase PS-D (Burkholderia cepacia) | Thiophene-based cyanohydrins | Acylation | Isopropenyl acetate | Toluene | 82-91% | utupub.fi |

| Novozym 435 (Candida antarctica lipase B) | Thiophene-based cyanohydrins | Acylation | Isopropenyl acetate | Toluene | Variable | utupub.fi |

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivatives | Acylation | Isopropenyl acetate | tert-Butyl methyl ether | >99% (for remaining alcohol) | researchgate.net |

Hydrolase and Aldolase-Mediated Resolutions

Besides lipases, other hydrolases like amidases have proven effective. For example, the amidase from Ochrobactrum anthropi has been utilized for the enantioselective hydrolysis of racemic threo amides derived from 4-(methylsulfonyl)benzaldehyde. acs.orgacs.org This process yields enantiopure (2S,3R)-3-[4-(methylsulfonyl)phenyl]serine, a precursor for antibiotics, while the unreacted (2R,3S) amide can be racemized and recycled. acs.orgacs.org This demonstrates the feasibility of enzymatic resolution on substrates containing the methylsulfonylphenyl moiety.

Threonine aldolases represent another class of enzymes capable of creating chiral centers from benzaldehyde derivatives. These enzymes catalyze the aldol addition of glycine to an aldehyde. Research has shown that threonine aldolase can catalyze the reaction between p-methylsulfonyl benzaldehyde and L-threonine, yielding L-p-methylsulfonylphenylserine with high diastereomeric excess. rsc.org Directed evolution of these enzymes has further improved their stereoselectivity for various aromatic aldehydes. rsc.org

Table 2: Aldolase and Amidase-Catalyzed Reactions with Sulfonyl-Substituted Benzaldehydes

| Enzyme | Substrate | Reaction Type | Conversion/Yield | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Amidase (Ochrobactrum anthropi) | Racemic threo amide of 4-(methylsulfonyl)phenylserine | Hydrolysis | 62% overall yield | Enantiopure | acs.orgacs.org |

| Threonine Aldolase (E. coli) | p-Methylsulfonyl benzaldehyde | Aldol Addition | 67.1% conversion | 94.5% de | rsc.org |

| Threonine Aldolase Mutant RS1 | p-Methylsulfonyl benzaldehyde | Aldol Addition | 73.2% yield | 99.5% de | rsc.org |

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining the kinetic resolution of a substrate with an in situ racemization of the less reactive enantiomer. Alcohol dehydrogenases (ADHs) are frequently employed in DKR processes for the reduction of ketones. nih.gov While this is more commonly applied to ketones, the underlying principles can be adapted for aldehydes.

A related strategy is dynamic reductive kinetic resolution (DYRKR), which has been used to synthesize enantiopure alcohols from α-substituted-β-ketoesters. nih.gov The application of such systems, potentially using a tailored alcohol dehydrogenase, could be envisioned for the asymmetric reduction of a prochiral ketone derived from this compound to produce an enantiopure alcohol intermediate. The success of these resolutions often depends on the careful selection of the enzyme and the optimization of reaction conditions to ensure efficient racemization and high enantioselectivity in the resolution step. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Based on the structure of 2-(Methylsulfonyl)benzaldehyde, which consists of a disubstituted benzene (B151609) ring, an aldehyde group, and a methylsulfonyl group, the following spectral characteristics would be anticipated:

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons. The aromatic protons would likely appear as a complex multiplet pattern in the range of 7.5-8.5 ppm due to the electron-withdrawing effects of both the aldehyde and methylsulfonyl groups. The aldehyde proton (CHO) would be a highly deshielded singlet, typically found downstream around 10 ppm. The methyl protons of the sulfonyl group (SO₂CH₃) would appear as a sharp singlet further upfield, likely in the 3.0-3.5 ppm region.

¹³C NMR: The ¹³C NMR spectrum would be expected to display eight distinct carbon signals. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would resonate in the 120-145 ppm region, with the carbon atoms directly attached to the electron-withdrawing substituents being more deshielded. The methyl carbon of the sulfonyl group would be expected to appear in the 40-45 ppm range.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between adjacent protons in the aromatic ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for definitively assigning the ¹H and ¹³C signals by showing direct and long-range correlations between protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | ~10.0 | Singlet |

| Aromatic H | 7.5 - 8.5 | Multiplet |

| Methyl H | 3.0 - 3.5 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental data is not available.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C | 190 - 200 |

| Aromatic C | 120 - 145 |

| Methyl C | 40 - 45 |

Note: These are predicted values. Actual experimental data is not available.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. Specific experimental IR and Raman spectra for this compound are not publicly documented.

The key vibrational bands expected for this compound would include:

A strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing around 1700 cm⁻¹.

Characteristic C-H stretching vibrations for the aldehyde group, often seen as a pair of bands between 2700 and 2900 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Strong, characteristic stretching vibrations for the sulfonyl (S=O) group, which are typically observed as two distinct bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1700 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Sulfonyl | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl | S=O Symmetric Stretch | 1160 - 1120 |

Note: These are expected ranges for the functional groups present. Specific experimental data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a specific UV-Vis spectrum for this compound is not available, aromatic aldehydes typically exhibit characteristic absorption bands. The presence of the benzene ring and the carbonyl group would be expected to give rise to π → π* and n → π* transitions. The conjugation between the aromatic ring and the aldehyde group would likely result in strong absorptions in the ultraviolet region.

Mass Spectrometry (MS, ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The molecular weight of this compound is 184.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. Key fragmentation pathways would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the methylsulfonyl group.

Electrospray ionization (ESI-MS) would be suitable for generating protonated molecules [M+H]⁺ at m/z 185. Gas chromatography-mass spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum. However, no published mass spectral data for this specific compound is currently available.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used for studying chemical species that have unpaired electrons. Since this compound is a diamagnetic compound with no unpaired electrons in its ground state, it would not be expected to produce an EPR spectrum. This technique would not be applicable for the direct characterization of the molecule itself.

Crystallographic Studies and Solid-State Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, detailed information on its solid-state structure, such as crystal system, space group, and unit cell dimensions, is not available. For comparison, the crystal structure of the isomeric 4-(Methylsulfonyl)benzaldehyde (B46332) has been reported, revealing a monoclinic crystal system. nih.gov However, this information cannot be directly extrapolated to the 2-isomer due to differences in molecular packing and intermolecular forces arising from the different substitution pattern.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths | Not Available |

| Bond Angles | Not Available |

Note: No experimental crystallographic data has been published for this compound.

Unable to Generate Article Due to Lack of Available Scientific Data

A thorough search for scientific literature and crystallographic databases has revealed no available experimental data for the single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), or detailed analysis of intermolecular interactions for the compound This compound .

The specific structural and spectroscopic information required to populate the requested sections—"Single-Crystal X-ray Diffraction (SC-XRD) Analysis," "Powder X-ray Diffraction (PXRD) Studies," and "Analysis of Intermolecular Interactions"—is not present in published scientific research.

While detailed crystallographic data is publicly available for the isomeric compound, 4-(Methylsulfonyl)benzaldehyde, this information is not applicable to this compound. Due to the strict requirement for scientific accuracy and the focus solely on the specified compound, it is not possible to substitute data from a different isomer.

Consequently, without the necessary foundational research data, an accurate and informative article adhering to the provided outline for this compound cannot be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the behavior of molecules at the atomic and electronic levels. These methods are used to predict molecular geometry, electronic properties, and spectroscopic data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and determining electronic properties. DFT calculations for benzaldehyde (B42025) derivatives, such as 4-hydroxybenzaldehyde, have been performed using the B3LYP functional with a 6-31G(d,p) basis set to determine optimized bond lengths and angles. For 2-(Methylsulfonyl)benzaldehyde, a similar DFT approach would yield the most stable three-dimensional conformation, providing precise data on the spatial arrangement of the methylsulfonyl and benzaldehyde groups. Such calculations would reveal bond lengths, bond angles, and dihedral angles, offering a detailed structural model of the molecule.

Table 1: Illustrative DFT Geometrical Parameters for a Benzaldehyde Derivative (Note: This data is for 4-(Dimethylamino)benzaldehyde and serves as an example of typical DFT output.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C6 | 1.408 | C1-C6-C5 | 119.2 |

| C-O (carbonyl) | 1.229 | C2-C1-C7 | 120.5 |

| N-C (amine) | 1.366 | C3-C4-N9 | 121.2 |

| Data derived from studies on 4-(Dimethylamino)benzaldehyde. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary tool for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax). For instance, TD-DFT calculations on 4-(Dimethylamino)benzaldehyde in ethanol (B145695) predicted an absorption maximum at 309 nm, which corresponds to the HOMO→LUMO transition and is assigned as a π → π* transition. A similar study on this compound would provide its theoretical UV-Vis spectrum, identifying the key electronic transitions and the orbitals involved.

Table 2: Example of Theoretical Electronic Absorption Data from TD-DFT (Note: This data is for 4-(Dimethylamino)benzaldehyde in ethanol.)

| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment |

| S1 | 316 | 3.928 | 0.0001 | HOMO-1 → LUMO |

| S2 | 309 | 4.017 | 0.6172 | HOMO → LUMO |

| S3 | 272 | 4.554 | 0.0229 | HOMO → LUMO+1 |

| Data sourced from a study on 4-(Dimethylamino)benzaldehyde. |

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is the study of charge delocalization through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the natural atomic charges on each atom, describe the hybridization of atomic orbitals involved in bonding, and identify significant intramolecular charge transfer interactions, such as those between the phenyl ring and the electron-withdrawing sulfonyl and aldehyde groups.

Table 3: Example of NBO Second-Order Perturbation Analysis (Note: This data is for 4-(Dimethylamino)benzaldehyde and illustrates donor-acceptor interactions.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 21.05 |

| π(C2-C3) | π(C4-C5) | 18.79 |

| LP(1) N9 | π*(C4-C5) | 52.34 |

| Data derived from a study on 4-(Dimethylamino)benzaldehyde. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would determine the energies of its HOMO and LUMO, calculate the energy gap, and map the spatial distribution of these orbitals to predict the most likely sites for nucleophilic and electrophilic attack.

Table 4: Example of FMO Energies and Related Parameters (Note: This data is for 4-(Dimethylamino)benzaldehyde.)

| Molecular Parameter | Energy (eV) |

| EHOMO | -5.846 |

| ELUMO | -1.532 |

| ΔEHOMO-LUMO | 4.314 |

| Data sourced from a computational study on 4-(Dimethylamino)benzaldehyde. |

Mechanistic Investigations using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a reaction can be constructed. This allows researchers to determine activation energies and identify the most favorable reaction pathway. For example, computational studies have been used to investigate the multicomponent reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with an amine and diphenylphosphine (B32561) oxide, revealing the roles of different catalysts in selectively forming various products. Similarly, the mechanism of acetalization of 2-methylbenzaldehyde (B42018) with methanol (B129727) has been explored using ab initio methods to map the reaction energy profile. For this compound, computational modeling could be applied to investigate its reactivity in various organic transformations, such as condensation or oxidation reactions, by identifying transition state structures and calculating the associated energy barriers.

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the intricate pathways of chemical reactions. By modeling the interactions between molecules at an electronic level, researchers can identify intermediates and transition states—the fleeting, high-energy structures that exist at the peak of a reaction's energy barrier. A transition state is a first-order saddle point on the potential energy surface, representing the point of no return from which a reaction must proceed to products. semanticscholar.orgnih.gov

While specific mechanistic studies for this compound are not extensively detailed in the literature, the methodologies are well-established through research on analogous compounds. For instance, DFT calculations have been employed to investigate the mechanisms of reactions involving substituted benzaldehydes, such as the Betti reaction, acetalization, and various multicomponent reactions. researchgate.netmdpi.comrsc.org These studies involve optimizing the geometries of reactants, products, and all intervening transition states and intermediates. nih.gov For example, in the study of the acetalization of 2-methylbenzaldehyde, computational simulations were used to outline the most probable reaction routes, thereby minimizing experimental failure rates and costs. researchgate.net Similarly, DFT calculations at the M062X/6-31G(d) level of theory have been used to model the transition states in the homoallenylation of aldehydes, where a methylsulfonyl group was used as a model to reduce computational expense. nih.gov Such calculations provide a foundational understanding of how the electronic and steric effects of substituents, like the methylsulfonyl group at the ortho position, influence reaction mechanisms.

Energy Profiles of Chemical Transformations

An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. khanacademy.org These profiles are generated by plotting the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. The peaks on this profile correspond to transition states, while the valleys represent stable intermediates. The difference in energy between the reactants and the highest transition state determines the reaction's activation energy, a critical factor for its rate. khanacademy.org

Computational methods allow for the precise calculation of these energy profiles. For example, the energy profiles for the formation of benzaldehyde via various radical pathways have been calculated using high-level methods like DLPNO-CCSD(T). researchgate.net For the acetalization of 2-methylbenzaldehyde, an energy profile was constructed by calculating the optimized energy of the reactant, intermediates, and the final product, revealing the relative stability of each species along the reaction pathway. researchgate.net In another study, DFT calculations were used to determine the activation energy barriers for key steps in a Rh(II)-catalyzed multicomponent reaction, explaining the observed product distribution. nih.govscispace.com Although a specific energy profile for a transformation of this compound is not detailed in the available research, these established computational techniques could be readily applied to model its reactions, predicting their feasibility and kinetics.

Prediction of Molecular Properties and Reactivity Indices

Computational models are adept at predicting a wide range of molecular properties, from electronic characteristics to optical behavior. These predictions are crucial for understanding a molecule's intrinsic nature and for designing new materials with desired functions.

Global Reactivity Indices

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ELUMO – EHOMO). A smaller gap generally indicates higher reactivity and lower kinetic stability.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO – EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule will undergo electronic changes.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as μ²/2η.

These parameters are invaluable for comparing the reactivity of different compounds. For instance, in a computational study of N-1-sulfonyl substituted benzimidazoles, these global reactivity parameters were calculated to understand how different substituents affect the molecules' electronic properties and reactivity. nih.govacs.org A higher softness value, for example, correlates with a smaller energy gap and suggests the compound is more reactive. nih.gov

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and kinetic stability. |

| Hardness (η) | (ELUMO – EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Softness (S) | 1 / η | Indicates the ease of electronic change. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. |

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like telecommunications and optical computing. Computational chemistry plays a vital role in the rational design of molecules with significant NLO properties. pku.edu.cn Key NLO parameters that can be calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

DFT calculations, particularly using long-range corrected functionals like CAM-B3LYP, are a reliable method for predicting these properties. rsc.org A high β value is indicative of a strong NLO response. nih.gov Studies on various organic molecules, including sulfonyl-containing benzimidazole (B57391) derivatives, have shown that a small HOMO-LUMO gap often correlates with enhanced NLO properties. nih.govacs.orgbohrium.com This is because a smaller energy gap facilitates intramolecular charge transfer, a key mechanism for NLO activity. Although specific calculations for this compound were not found, the computational framework exists to predict its potential as an NLO material based on its electronic structure.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | Measures the second-order nonlinear optical response of a molecule. High values are desirable for NLO materials. |

In Silico Modeling for Biological Applications

Computational modeling is an indispensable part of modern drug discovery, allowing for the early assessment of a compound's potential as a therapeutic agent. In silico techniques can predict how a molecule will behave in a biological system, saving considerable time and resources.

Pharmacokinetics (ADME) Prediction

Pharmacokinetics describes how the body affects a specific drug after administration and is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov A drug candidate's failure is frequently due to poor ADME properties. semanticscholar.org In silico ADME prediction models use a molecule's structure to forecast these properties, helping to identify promising compounds and flag potential issues early in the drug development process. nih.govnih.gov

Computational tools can predict a wide array of ADME-related parameters. For molecules containing the methylsulfonyl phenyl moiety, such as novel benzimidazole derivatives, in silico studies have been conducted to evaluate their drug-likeness and ADME profiles. nih.govrsc.org These predictions are based on physicochemical properties and established rules like Lipinski's Rule of Five.

Commonly predicted ADME properties include:

Intestinal Absorption: Predicting how well a compound will be absorbed from the gut.

Caco-2 Permeability: An indicator of intestinal absorption.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the protective barrier of the brain.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, affecting their absorption and distribution. Models predict whether a compound is likely to be a substrate or inhibitor of this transporter.

Cytochrome P450 (CYP) Inhibition: Predicting if a compound will inhibit key metabolic enzymes, which can lead to drug-drug interactions.

| ADME Property | Description | Importance in Drug Discovery |

|---|---|---|

| Absorption | Predicts human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). | Determines how well a drug can enter the bloodstream after oral administration. |

| Distribution | Forecasts blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Affects where the drug goes in the body and its availability to act on its target. |

| Metabolism | Predicts interaction with Cytochrome P450 (CYP) enzymes (inhibition or substrate). | Crucial for understanding drug clearance and potential drug-drug interactions. |

| Excretion | Estimates how the drug and its metabolites are removed from the body. | Influences the dosing schedule and potential for accumulation. |

Toxicity Prediction

In silico toxicity prediction is a crucial step in the early stages of drug development, helping to identify potentially harmful compounds before they proceed to more costly and time-consuming experimental testing. nih.gov These predictive models utilize a compound's chemical structure to estimate its likelihood of causing various forms of toxicity. libretexts.org Methodologies such as Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with toxicological endpoints. drugbank.com

Drug-Likeness Assessment

The "drug-likeness" of a compound is an assessment of whether it possesses the physicochemical properties that would make it a likely candidate for an orally active drug. rutgers.edu One of the most widely used guidelines for evaluating drug-likeness is Lipinski's rule of five. sigmaaldrich.com This rule establishes four criteria based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. sigmaaldrich.com According to Lipinski's rule, an orally active drug should generally not violate more than one of the following:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

A computational analysis of the properties of this compound and a closely related compound, 2-(2-methylsulfonylethenyl)benzaldehyde, was conducted to assess their compliance with Lipinski's rule of five. The molecular weight of this compound is 184.21 g/mol . sigmaaldrich.com For the structurally similar 2-(2-methylsulfonylethenyl)benzaldehyde, the computed properties are detailed in the table below.

| Property | Value for 2-(2-Methylsulfonylethenyl)benzaldehyde nih.gov | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 210.25 g/mol | < 500 Da | Yes |

| logP (XLogP3-AA) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Based on this analysis, this compound and its close analog comfortably adhere to all the criteria of Lipinski's rule of five, suggesting that they possess drug-like physicochemical properties and are likely to have good oral bioavailability.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for understanding the binding mode of potential drugs and for virtual screening of compound libraries. drugbank.com The process involves predicting the binding affinity and the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. acs.org

While specific molecular docking studies featuring this compound as a ligand were not identified in the reviewed literature, studies on structurally related compounds can provide insights into its potential protein targets and binding interactions. For example, derivatives of benzaldehyde have been docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govnih.gov These studies often reveal crucial hydrogen bond interactions and hydrophobic contacts that contribute to the inhibitory activity of the compounds. nih.gov

Similarly, compounds containing a sulfonyl group have been the subject of docking studies against various protein targets. For instance, a molecular docking study of novel 1,4-benzoxazine derivatives explored their binding modes within the active sites of COX-1 and COX-2 isoenzymes. rsc.orgresearchgate.net Such studies help in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors. Given the presence of both a benzaldehyde and a methylsulfonyl group, this compound could potentially be investigated as a ligand for enzymes like COX-2, where these functional groups might play a role in binding to the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the dynamics of the interacting molecules. dntb.gov.ua

Although no specific molecular dynamics simulation studies on this compound were found, the application of this technique to similar molecules highlights its utility. For instance, MD simulations have been used to analyze the stability of complexes between benzimidazole and benzothiazole (B30560) derivatives and their protein targets, such as the main protease of SARS-CoV-2. dntb.gov.ua In such studies, metrics like the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) are often calculated. A stable RMSD of the ligand-protein complex over the simulation time suggests a stable binding, while RMSF analysis can reveal the flexibility of different parts of the protein and ligand. dntb.gov.ua

MD simulations have also been employed to study the binding of sulfonamide compounds to proteins, providing insights into the energetic contributions of different interactions and the role of solvent molecules. rutgers.edunih.gov These simulations can complement molecular docking studies by providing a more dynamic picture of the ligand-protein interaction. For this compound, MD simulations could be used to assess the stability of its binding to a potential protein target, to refine the binding pose obtained from docking, and to calculate the binding free energy.

Reactivity Mechanisms and Kinetic Investigations

Aldehyde Group Reactivity Mechanisms

The aldehyde group is the primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.

The carbonyl carbon of the aldehyde group in 2-(Methylsulfonyl)benzaldehyde is electrophilic, making it a prime target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which results in the rehybridization of this carbon from sp² to sp³. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

The presence of the ortho-methylsulfonyl group, a potent electron-withdrawing group, enhances the partial positive charge on the carbonyl carbon. This electronic effect increases the electrophilicity of the aldehyde, thereby facilitating nucleophilic attack. However, the position of the methylsulfonyl group ortho to the aldehyde can also introduce steric hindrance. This steric effect may reduce the reactivity of this compound towards bulky nucleophiles when compared to its para-substituted isomer, 4-(Methylsulfonyl)benzaldehyde (B46332). This can lead to a preference for reactions with smaller, less sterically demanding nucleophiles.

The aldehyde functionality of this compound allows it to participate in several important condensation reactions.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. niscpr.res.in The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. While specific studies on this compound in this reaction are not prevalent, its activated aldehyde group makes it a suitable substrate for Knoevenagel condensations with various active methylene compounds like malononitrile (B47326) or ethyl acetoacetate. researchgate.netresearchgate.net

Castagnoli–Cushman Reaction (CCR) : The CCR is a cyclocondensation reaction between an imine and a cyclic anhydride, yielding a lactam. dntb.gov.uaresearchgate.net Research has shown that sulfonyl-substituted substrates can be utilized in variants of the CCR to produce sulfonyl-substituted tetrahydroisoquinolines. mdpi.comnih.gov Although yields may be modest, this method is considered a practical route to these complex heterocyclic structures. mdpi.comnih.gov The reaction can be initiated by forming an imine from this compound, which then reacts with an anhydride.

Schiff Base Formation : This reaction involves the condensation of an aldehyde with a primary amine to form an imine (C=N), a compound also known as a Schiff base. mediresonline.org The reaction is typically catalyzed by acid and is reversible. mdpi.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electron-withdrawing methylsulfonyl group in this compound is expected to enhance the reactivity of the carbonyl group, facilitating the formation of the Schiff base. foodchemistryjournal.com

Methylsulfonyl Group Reactivity and Influence

The primary redox chemistry of this compound involves the aldehyde group.

Oxidation : The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(Methylsulfonyl)benzoic acid.

Reduction : The aldehyde can be selectively reduced to form 2-(Methylsulfonyl)benzyl alcohol. This reduction can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney Nickel.

The methylsulfonyl group itself is a robust functional group and is generally stable under the conditions used to oxidize or reduce the aldehyde moiety. conicet.gov.ar

The ortho-methylsulfonyl group has a dual role in directing the outcomes of reactions involving this compound.

Electronic Influence : As a strong electron-withdrawing group, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon, which can accelerate the rate of nucleophilic additions.

Steric Influence : Its position on the ring adjacent to the aldehyde group creates steric bulk. This can hinder the approach of large reagents, thereby influencing chemoselectivity and regioselectivity. thieme-connect.com For instance, in reactions with molecules containing multiple nucleophilic sites, the steric hindrance might favor attack by a less-hindered nucleophile or at a less-hindered position. thieme-connect.comresearchgate.net This effect can be leveraged to achieve selective transformations. Studies on related sulfonylated pyrimidines show that steric factors can drive the selective displacement of one leaving group over another. thieme-connect.com

Interactive Table: Influence of the Methylsulfonyl Group

| Feature | Influence on Reactivity | Research Finding | Citation |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing. | Enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack. | |

| Steric Effect | Creates steric hindrance due to its ortho position. | May reduce reactivity compared to the para-isomer and can favor reactions with smaller nucleophiles. | |

| Selectivity | Can direct chemoselectivity in molecules with multiple reactive sites. | Steric hindrance can lead to selective displacement of functional groups based on the nature of the attacking nucleophile. | thieme-connect.comresearchgate.net |

Catalysis in Reactions Involving this compound

The choice of catalyst is critical for controlling the reaction pathway and efficiency for transformations involving this compound. Different condensation reactions necessitate distinct types of catalysts.

Knoevenagel Condensation : These reactions are typically catalyzed by bases. Traditional catalysts include organic bases like piperidine (B6355638) and pyridine. researchgate.net More modern and "green" approaches utilize heterogeneous catalysts such as zeolites (which can have Lewis and Brønsted acid sites), activated zirconium(IV) oxide, or even water extracts of natural products like bananas which are basic in nature. niscpr.res.inresearchgate.nettandfonline.com

Castagnoli-Cushman Reaction : This reaction can be promoted by activating agents for the carboxylic acid component, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or acetic anhydride, which facilitate the cyclocondensation. mdpi.comresearchgate.net

Schiff Base Formation : The formation of imines is generally catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbon more electrophilic. mediresonline.org In some "green" protocols, the catalyst can be an in-situ formed double Schiff base from the aldehyde and an ammonia (B1221849) source like ammonium (B1175870) bicarbonate. tandfonline.com Metal complexes have also been explored as catalysts for related redox reactions, such as the oxidation of benzyl (B1604629) alcohol (the reduced form of benzaldehyde) using Schiff base metal complexes. dergipark.org.tr

Interactive Table: Catalysts for Reactions Involving Benzaldehydes

| Reaction Type | Catalyst Class | Specific Examples | Citation |

|---|---|---|---|

| Knoevenagel Condensation | Basic Catalysts | Piperidine, Pyridine, K₂CO₃ | researchgate.net |

| Heterogeneous Catalysts | USY Zeolite, ZrOCl₂·8H₂O, Water Extract of Banana | niscpr.res.inresearchgate.nettandfonline.com | |

| Castagnoli-Cushman Reaction | Activating Agents | 1,1'-Carbonyldiimidazole (CDI), Acetic Anhydride | mdpi.comresearchgate.net |

| Schiff Base Formation | Acid/Base Catalysis | Acetic Acid, Ammonium Bicarbonate | mediresonline.orgtandfonline.com |

Degradation and Stability Studies

The stability of an aldehyde is critical for its storage, handling, and application in synthesis. Degradation pathways, such as hydrolysis and oxidation, are influenced by various environmental factors.

Benzaldehyde (B42025) and its derivatives can undergo hydrolysis, particularly when in the form of acetals, imines, or other protected carbonyls. The hydrolysis of benzaldehyde acetals is a reversible reaction that is typically catalyzed by acid. acs.orgresearchgate.netresearchgate.net Kinetic studies on the hydrolysis of benzaldehyde dimethyl acetal (B89532) using an acidic resin catalyst (Amberlite IR-120) showed that the reaction follows an Eley-Rideal model, where a water molecule adsorbed on the catalyst surface reacts with an acetal molecule from the bulk solution. acs.orgresearchgate.net It was also noted that the product, benzaldehyde, has an inhibitory effect on the reaction rate by adsorbing to the catalyst. researchgate.net

The electronic nature of substituents on the benzene (B151609) ring significantly affects the rate of hydrolysis. Studies on substituted-benzaldehyde methyl phenyl acetals revealed that electron-withdrawing groups accelerate the reaction. rsc.org This is because they stabilize the developing negative charge on the leaving group or positive charge on the carbocation intermediate in the transition state. Given that the methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, it is expected that acetals of this compound would undergo hydrolysis at a faster rate than unsubstituted benzaldehyde acetals under similar conditions. The hydrolysis of benzaldehyde diaryl thioacetals has also been shown to proceed via an A1 mechanism in the presence of strong acid. rsc.org

| Parameter | Expression | Description |

|---|---|---|

| Hydrolysis Rate Constant (k) | k = exp(9.4 - 4915/T) | Temperature dependency of the forward reaction rate constant. |

| Equilibrium Constant (Ke) | Ke = exp(8.67 - 1880/T) | Equilibrium constant for hydrolysis in the temperature range of 298-328 K. |

| Adsorption Equilibrium (K_BA) | K_BA = exp(7292/T - 24.9) | Adsorption equilibrium constant for benzaldehyde (inhibitor). |

| Adsorption Equilibrium (K_W) | K_W = exp(1296/T - 4.4) | Adsorption equilibrium constant for water. |

The chemical stability and reactivity of benzaldehydes are highly dependent on environmental factors such as pH and the surrounding solvent matrix.

pH: The pH of the reaction medium can dramatically alter reaction pathways and rates. For the condensation reaction between benzaldehyde and semicarbazide (B1199961), an optimal pH of 3.5 was identified. yakhak.org At lower pH values, the aldehyde is readily protonated to form a reactive carbonium ion, but the nucleophilicity of the semicarbazide is reduced. At higher pH values, the nucleophile is more reactive, but the aldehyde is less electrophilic. Thus, a specific pH is required to balance these opposing effects for maximum reaction rate. yakhak.org Similarly, in the condensation of benzaldehyde with 4-aminophenol, the reaction outcome is pH-dependent: no reaction was observed at pH 4, a precipitate formed at pH 7, and a color change without precipitation occurred at pH 10. researchgate.net

Solvent Composition: The choice of solvent has a profound influence on reaction kinetics and stability. In the catalytic hydrogenation of benzaldehyde on a palladium catalyst, turnover frequencies varied by an order of magnitude across different solvents. osti.gov The reactivity increased in the order: dioxane < tetrahydrofuran (B95107) < water < methanol (B129727). This effect was attributed not to the solvation of the organic substrate, but to the differences in the surface stabilization of adsorbed hydrogen atoms, which are the key reacting species. osti.gov Polar protic solvents like water and methanol are often preferred in reactions that involve ionic intermediates, as they can stabilize these species, leading to better yields. researchgate.net Conversely, the stability of enzymes like benzaldehyde lyase can be negatively impacted by certain organic solvents. tu-dresden.decore.ac.uk

| Solvent | Relative Reactivity | Reaction Order (w.r.t. Benzaldehyde) | Key Observation |

|---|---|---|---|

| Methanol (MeOH) | Highest | 0 | Pd surface is saturated with adsorbed benzaldehyde. |

| Water | High | 0 | Pd surface is saturated with adsorbed benzaldehyde. |

| Tetrahydrofuran (THF) | Medium | 0.47 | Rate is dependent on benzaldehyde concentration. |

| Dioxane | Lowest | 0.31 | Rate is dependent on benzaldehyde concentration. |

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules within their lipophilic central cavity. This formation of a host-guest inclusion complex is a widely used strategy to enhance the stability of labile compounds like benzaldehyde. nih.gov

By encapsulating the benzaldehyde molecule, the cyclodextrin (B1172386) provides a molecular shield, insulating it from the surrounding environment. nih.gov This protection can significantly inhibit degradation from factors such as hydrolysis, oxidation, and photodecomposition, thereby increasing the shelf life of the compound. nih.govnih.gov The formation of an inclusion complex between β-cyclodextrin and benzaldehyde has been confirmed through various analytical techniques. nih.gov

The interaction is not merely passive protection; it can also modulate reactivity. In the alkaline hydrolysis of cinnamaldehyde (B126680) to produce benzaldehyde, the presence of β-cyclodextrin was found to promote the reaction. sci-hub.st The cyclodextrin forms a 1:1 inclusion complex with the cinnamaldehyde, increasing its solubility in the aqueous medium and bringing it into proximity with the hydroxide (B78521) ions, thus catalyzing the hydrolysis. sci-hub.st The yield of benzaldehyde could be significantly increased under optimized conditions in the presence of β-CD. nih.govmdpi.com The degree of substitution on chemically modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, can also influence the catalytic efficiency and yield of benzaldehyde in such reactions. researchgate.net These studies demonstrate that cyclodextrins act as enzyme mimetics or phase-transfer catalysts, enhancing both the stability of the product and the efficiency of its formation. nih.govresearchgate.net

| Cyclodextrin Type | Guest Molecule | Effect | Mechanism | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Benzaldehyde | Enhanced drug stability | Formation of a 1:1 host-guest inclusion complex, providing a molecular shield. | nih.govnih.gov |

| β-Cyclodextrin | Cinnamaldehyde | Increased yield of benzaldehyde via hydrolysis | Acts as a phase-transfer catalyst, increasing substrate solubility and reaction rate. | sci-hub.stnih.gov |

| 2-Hydroxypropyl-β-CD | Cinnamaldehyde | Catalysis of hydrolysis to benzaldehyde | Catalytic effect is dependent on the degree of substitution on the CD. | researchgate.net |

| β-Cyclodextrin Polymer | Benzaldehyde, Cinnamaldehyde | Selective inclusion and separation | Differential weak interactions (e.g., hydrogen bonds) with the polymer matrix. | researchgate.net |

Applications in Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

2-(Methylsulfonyl)benzaldehyde is a valuable intermediate in the synthesis of more complex organic molecules. Its structure, featuring a reactive aldehyde group and an electron-withdrawing methylsulfonyl group, allows for a variety of chemical transformations. These reactions include oxidation to form carboxylic acids and reduction to yield alcohols. The methylsulfonyl group enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions.

Synthesis of Pharmaceuticals and Agrochemicals

This compound and its derivatives are crucial building blocks in the creation of various pharmaceuticals and agrochemicals. The presence of the methylsulfonyl group can influence the biological activity and physical properties of the final products. cymitquimica.com For instance, derivatives of methylsulfonylbenzaldehydes are utilized in the synthesis of antibiotics like chloramphenicol (B1208).

A notable application is in the synthesis of compounds with potential anti-inflammatory properties. A series of benzimidazole (B57391) derivatives with a 4-(methylsulfonyl)phenyl group at the C-2 position have been designed and synthesized to act as selective COX-2 inhibitors. semanticscholar.orgrsc.org In agrochemicals, this compound serves as an intermediate for developing new crop protection agents.

Precursor for Amino Alcohols in Antibiotic Synthesis (e.g., Thiamphenicol (B1682257), Florfenicol, Chloramphenicol, Fluoramphenicol)

This compound is a key starting material in the synthesis of several important antibiotics, particularly those in the amphenicol class.

Chloramphenicol: While the synthesis of chloramphenicol traditionally starts from 4-nitrobenzaldehyde, derivatives of methylsulfonylbenzaldehydes have also been explored in the synthesis of chloramphenicol analogues. chemicalbook.comresearchgate.net

Fluoramphenicol: The synthesis of fluoramphenicol can also be achieved through routes involving methylsulfonylbenzaldehyde intermediates, similar to those used for chloramphenicol and thiamphenicol. scielo.br

The following table summarizes the antibiotics and their precursors:

Table 1: Antibiotics Synthesized from Methylsulfonylbenzaldehyde Derivatives| Antibiotic | Precursor/Intermediate |

|---|---|

| Thiamphenicol | 4-(Methylsulfonyl)benzaldehyde (B46332), 4-Methylsulfanyl-benzaldehyde |

| Florfenicol | 4-(Methylsulfonyl)benzaldehyde, 4-Methylsulfanyl-benzaldehyde |

| Chloramphenicol | 4-Nitrobenzaldehyde (traditional), Methylsulfonylbenzaldehyde derivatives (analogues) |

| Fluoramphenicol | Methylsulfonylbenzaldehyde intermediates |

Intermediate for Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Imidazolines, Pyrroles, Triazines, Pyridines)

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

Benzimidazoles: Benzimidazoles, a class of compounds with diverse biological activities, can be synthesized from o-phenylenediamine (B120857) and various aldehydes. researchgate.net Specifically, 2-(4-(methylsulfonyl)phenyl)benzimidazoles have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. semanticscholar.orgrsc.org The synthesis involves the reaction of 1,2-phenylenediamine derivatives with 4-(methylthio)benzaldehyde (B43086), followed by oxidation of the sulfur to a sulfone. semanticscholar.org

Imidazolines: While direct synthesis from this compound is not explicitly detailed in the provided results, related structures are used in the synthesis of imidazoline (B1206853) derivatives.

Pyrroles: Several methods exist for synthesizing substituted pyrroles using benzaldehyde (B42025) derivatives. rsc.org The Paal-Knorr reaction is a common method for synthesizing pyrroles. researchgate.net For instance, 1,2-diarylpyrroles with selective COX-2 inhibitory activity have been prepared from p-fluoro-benzaldehyde. researchgate.net Another approach involves the reaction of vinyl azides with tosylmethyl isocyanide (TosMIC) to produce polysubstituted pyrroles. cdnsciencepub.comnih.gov

Triazines: Information on the direct use of this compound in triazine synthesis was not found in the search results.

Pyridines: Multi-substituted pyridines can be synthesized from α-diazo-β-keto oxime ethers, which can be derived from benzaldehyde derivatives. ntu.edu.sg

Synthesis of Schiff Base Derivatives with Diverse Industrial Applications